molecular formula C11H11FN2O2S B7480119 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-fluorophenoxy)acetamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-fluorophenoxy)acetamide

Cat. No. B7480119
M. Wt: 254.28 g/mol
InChI Key: VBLPXNPNEAEWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-fluorophenoxy)acetamide, also known as DTTA, is a chemical compound with potential applications in scientific research. It is a thiazole-based molecule that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-fluorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in bacterial and fungal cells. It has been shown to target specific proteins involved in cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-fluorophenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-fluorophenoxy)acetamide has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limited solubility in aqueous solutions can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-fluorophenoxy)acetamide, including:
1. Further investigation of its antibacterial and antifungal properties, including its potential use as a new antimicrobial agent.
2. Study of its anti-inflammatory and antioxidant properties for potential use in the treatment of inflammatory diseases.
3. Investigation of its potential use as a diagnostic tool for the detection of bacterial and fungal infections.
4. Study of its potential use in combination with other drugs for enhanced therapeutic effects.
5. Investigation of its potential use in other scientific research fields, such as biochemistry and drug discovery.

Synthesis Methods

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-fluorophenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-3-fluorophenol with thioacetamide and subsequent cyclization of the resulting intermediate. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-fluorophenoxy)acetamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2S/c12-8-2-1-3-9(6-8)16-7-10(15)14-11-13-4-5-17-11/h1-3,6H,4-5,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLPXNPNEAEWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)COC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-fluorophenoxy)acetamide

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